Oxaloacetic Acid

Descripción

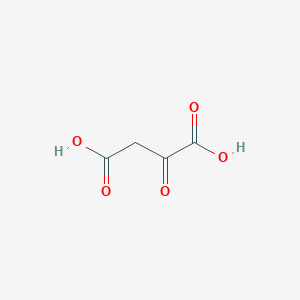

Structure

3D Structure

Propiedades

IUPAC Name |

2-oxobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPXUQMNIQBQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021646 | |

| Record name | 2-Oxobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS], Solid | |

| Record name | Oxalacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oxalacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

134 mg/mL | |

| Record name | Oxalacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

328-42-7 | |

| Record name | Oxaloacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxalacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxaloacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxalacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXALOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F399MM81J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxalacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

161 °C | |

| Record name | Oxalacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Oxaloacetic Acid: The Linchpin of Cellular Respiration and Metabolic Cross-Talk

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxaloacetic acid (OAA), in its conjugate base form oxaloacetate, is a pivotal metabolic intermediate in numerous core biochemical processes.[1] While its most recognized role is that of a critical component in the tricarboxylic acid (TCA) cycle, its functions extend far beyond, positioning it at the nexus of carbohydrate, fat, and amino acid metabolism.[1][2] Oxaloacetate is indispensable for gluconeogenesis, the urea cycle, the glyoxylate cycle, and the synthesis of amino acids.[1][3] Its concentration and regulation are key determinants of cellular energy status and biosynthetic capacity. This guide provides an in-depth examination of oxaloacetate's involvement in cellular respiration, details quantitative metabolic data, outlines key experimental protocols for its study, and visualizes the complex pathways it governs.

The Central Role of Oxaloacetate in the Tricarboxylic Acid (TCA) Cycle

The TCA cycle, or Krebs cycle, is the central hub of aerobic metabolism, responsible for the complete oxidation of acetyl-CoA derived from carbohydrates, fatty acids, and amino acids.[4][5] Oxaloacetate is fundamentally unique in this pathway as it is both the initial reactant and the final product, enabling the cyclical nature of the process.[3]

The cycle initiates with the condensation of a two-carbon acetyl group from acetyl-CoA with the four-carbon oxaloacetate molecule.[6][7] This irreversible, highly exergonic reaction is catalyzed by citrate synthase to form the six-carbon molecule, citrate.[4][8] The cycle then proceeds through a series of eight reactions that ultimately regenerate oxaloacetate, releasing two molecules of carbon dioxide and generating high-energy molecules (3 NADH, 1 FADH₂, and 1 GTP/ATP) per turn.[4][7][9]

The final step of the cycle, the regeneration of oxaloacetate from L-malate, is catalyzed by malate dehydrogenase.[1][5] This reaction is a rare biological oxidation with a large positive standard Gibbs free energy change (ΔG°'), making it thermodynamically unfavorable in isolation.[10] However, the subsequent and highly favorable citrate synthase reaction effectively "pulls" the malate dehydrogenase reaction forward by rapidly consuming the oxaloacetate product, maintaining its concentration at a low level.[10]

Oxaloacetate at the Crossroads of Metabolism

Oxaloacetate's significance extends beyond the TCA cycle; it is a critical branching point for numerous biosynthetic (anabolic) and degradative (catabolic) pathways.

-

Gluconeogenesis: During periods of fasting or low carbohydrate intake, oxaloacetate is a primary precursor for the synthesis of glucose.[2][11] It is formed in the mitochondria from pyruvate (catalyzed by pyruvate carboxylase) or from amino acid catabolism, and is then transported to the cytosol (often as malate or aspartate) to enter the gluconeogenic pathway.[2]

-

Amino Acid Synthesis: Oxaloacetate can be readily converted to the amino acid aspartate via transamination, a reaction catalyzed by aspartate aminotransferase (AST).[10] Aspartate, in turn, is a precursor for the synthesis of several other amino acids and pyrimidine nucleotides.[10]

-

Urea Cycle: Oxaloacetate is linked to the urea cycle through aspartate. The transamination of oxaloacetate provides the aspartate that brings the second amino group into the urea cycle for the disposal of excess nitrogen.[1]

-

Anaplerosis and Cataplerosis: The withdrawal of oxaloacetate for biosynthesis (cataplerosis) would deplete the TCA cycle's intermediates if not for replenishing (anaplerotic) reactions.[10] The most significant anaplerotic reaction is the carboxylation of pyruvate to form oxaloacetate, ensuring the cycle can continue to function.[1]

Quantitative Data on Oxaloacetate Metabolism

The concentration and thermodynamics of oxaloacetate and its related reactions are tightly controlled.

Table 1: Thermodynamic and Kinetic Parameters

| Parameter | Reaction / Interaction | Value | Reference |

|---|---|---|---|

| ΔG°' | L-Malate + NAD⁺ ↔ Oxaloacetate + NADH + H⁺ | +29.7 kJ/mol | [10] |

| Kd | Oxaloacetate - Lactate Dehydrogenase | 0.5 ± 0.01 µM |[12] |

Table 2: Metabolite Concentrations in Rat Liver Mitochondria

| Condition | Free Oxaloacetate Concentration | Reference |

|---|---|---|

| Hepatocytes + 1.5 mM Lactate + 0.05 mM Oleate | ~5 µM | [13][14] |

| Hepatocytes + 1.5 mM Lactate + 0.5 mM Oleate | ~2 µM |[13][14] |

The low micromolar concentration of free oxaloacetate in the mitochondria highlights its rapid turnover and the importance of its continuous regeneration.[13][14]

Regulatory Mechanisms

The flow of metabolites through the TCA cycle and connected pathways is regulated at several key enzymatic steps involving oxaloacetate.

-

Citrate Synthase: This is a primary regulatory point. The enzyme is allosterically inhibited by its product, citrate, as well as by NADH and succinyl-CoA.[15] Its activity is highly dependent on the availability of its two substrates, acetyl-CoA and oxaloacetate.[15]

-

Succinate Dehydrogenase (Complex II): Oxaloacetate is a potent competitive inhibitor of succinate dehydrogenase, the enzyme that converts succinate to fumarate in the TCA cycle and is also a component of the electron transport chain.[1][16] This feedback inhibition can modulate the rate of the TCA cycle.

Experimental Protocols for Oxaloacetate Quantification

Accurate measurement of oxaloacetate is challenging due to its inherent instability.[16] However, several methods are available, with colorimetric and fluorometric assays being common.

Principle of a Coupled Enzyme Assay

Commercially available kits provide a sensitive and rapid means for quantifying OAA.[17] The general principle involves the enzymatic conversion of oxaloacetate to pyruvate.[18][19][20] Pyruvate is then used in a subsequent reaction to generate a product that can be measured either by color intensity (at ~570 nm) or fluorescence (Ex/Em = ~535/587 nm).[17][19] The signal generated is directly proportional to the amount of oxaloacetate in the sample.[18]

Sample Preparation Protocol (Deproteinization)

Enzymes present in biological samples can interfere with the assay.[17] Therefore, deproteinization is a critical step.

-

Tissue Homogenization: Rapidly freeze tissue samples (e.g., in liquid N₂) and pulverize.

-

Acidification: Add ice-cold perchloric acid (PCA), for example, 2 µL of 1N PCA per mg of tissue. Keep the sample on ice.[17]

-

Homogenization: Thoroughly homogenize or sonicate the sample.

-

Centrifugation: Centrifuge at >10,000 x g for 5-10 minutes to pellet the precipitated protein.[17]

-

Neutralization: Carefully transfer the supernatant to a new tube. Neutralize by adding 3M potassium bicarbonate (KHCO₃) dropwise while vortexing until CO₂ evolution ceases.[17]

-

Final Centrifugation: Place on ice for 5 minutes, then centrifuge to pellet the potassium perchlorate (KClO₄) precipitate.[17]

-

Analysis: The resulting supernatant is ready for use in the OAA assay.

General Assay Protocol

-

Standard Curve Preparation: Prepare a standard curve using a supplied OAA standard. Dilute the standard to a known concentration (e.g., 1 nmol/µl) and add varying amounts (e.g., 0, 2, 4, 6, 8, 10 nmol) to wells of a 96-well plate.[17]

-

Sample Addition: Add prepared samples (1-50 µl) to separate wells.

-

Volume Adjustment: Adjust the volume in all wells (standards and samples) to a final volume (e.g., 50 µl) with assay buffer.[17]

-

Reaction Mix Preparation: Prepare a reaction mix containing the assay probe, developer, and necessary enzymes according to the kit manufacturer's instructions.

-

Initiate Reaction: Add the reaction mix to each well.

-

Incubation: Incubate the plate, protected from light, at room temperature for a specified time (e.g., 30-60 minutes).

-

Measurement: Measure the absorbance at ~570 nm or fluorescence at Ex/Em = ~535/587 nm using a microplate reader.

-

Calculation: Determine the OAA concentration in the samples by comparing their readings to the standard curve.

Conclusion

This compound is far more than a simple intermediate in the TCA cycle; it is a master regulator and a critical node in the entire metabolic network of the cell. Its concentration directly influences the rate of cellular respiration, glucose production, and the synthesis of essential building blocks like amino acids. For researchers in metabolism and drug development, understanding the intricate roles of oxaloacetate provides a foundation for investigating metabolic diseases and identifying novel therapeutic targets that can modulate cellular energy and biosynthesis. The continued development of precise analytical methods will further illuminate the dynamic and multifaceted functions of this essential metabolite.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. youtube.com [youtube.com]

- 4. cdn.wou.edu [cdn.wou.edu]

- 5. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. Biology, The Cell, Cellular Respiration, Oxidation of Pyruvate and the Citric Acid Cycle | GoOpen CT [goopenct.org]

- 9. news-medical.net [news-medical.net]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. How Oxaloacetate Influences Glucose Metabolism: Metrics [eureka.patsnap.com]

- 12. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 13. Concentration of free oxaloacetate in the mitochondrial compartment of isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Concentration of free oxaloacetate in the mitochondrial compartment of isolated liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. abcam.com [abcam.com]

- 18. bioassaysys.com [bioassaysys.com]

- 19. assaygenie.com [assaygenie.com]

- 20. Amplite® Colorimetric Oxaloacetate Assay Kit *Red Color* | AAT Bioquest [aatbio.com]

Oxaloacetic Acid: A Linchpin of Cellular Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaloacetic acid (OAA), in its biologically active form oxaloacetate, is a dicarboxylic acid that holds a central position in cellular metabolism.[1] Its versatile nature allows it to participate in a multitude of fundamental biochemical pathways, acting as a critical link between carbohydrate, amino acid, and fatty acid metabolism.[1][2] This guide provides a comprehensive technical overview of this compound's role as a key metabolic intermediate, detailing its involvement in major pathways, quantitative aspects of its function, and relevant experimental methodologies.

Core Metabolic Roles of this compound

Oxaloacetate is a crucial intermediate in several essential metabolic pathways, including the citric acid cycle (Krebs cycle), gluconeogenesis, the urea cycle, amino acid synthesis, and fatty acid synthesis.[1]

Citric Acid Cycle (Krebs Cycle)

The citric acid cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP, NADH, and FADH2.[3] Oxaloacetate initiates the cycle by condensing with acetyl-CoA to form citrate, a reaction catalyzed by citrate synthase.[3] The regeneration of oxaloacetate at the end of the cycle is essential for its continuous operation.

Figure 1: The Citric Acid Cycle.

Gluconeogenesis

Gluconeogenesis is the metabolic pathway that synthesizes glucose from non-carbohydrate precursors, which is vital for maintaining blood glucose levels during fasting or intense exercise.[3] In the mitochondria, pyruvate is carboxylated by pyruvate carboxylase to form oxaloacetate.[1] Because the inner mitochondrial membrane is impermeable to oxaloacetate, it is first reduced to malate, which is then transported to the cytosol and re-oxidized to oxaloacetate.[1] In the cytosol, phosphoenolpyruvate carboxykinase (PEPCK) converts oxaloacetate to phosphoenolpyruvate (PEP), a key step in the gluconeogenic pathway.[3]

Figure 2: Role of Oxaloacetate in Gluconeogenesis.

Urea Cycle

The urea cycle is a metabolic pathway that converts toxic ammonia into urea for excretion.[4] Oxaloacetate plays an indirect but crucial role by linking the urea cycle to the citric acid cycle.[4] Aspartate, which provides one of the nitrogen atoms in urea, is synthesized from oxaloacetate via a transamination reaction catalyzed by aspartate aminotransferase.[4] The fumarate produced in the urea cycle can be converted to malate and then to oxaloacetate in the citric acid cycle, thus replenishing the oxaloacetate pool.[4]

Figure 3: Link between the Urea Cycle and the Citric Acid Cycle.

Malate-Aspartate Shuttle

The malate-aspartate shuttle is a crucial mechanism for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, as the inner mitochondrial membrane is impermeable to NADH.[2] In the cytosol, oxaloacetate is reduced to malate by cytosolic malate dehydrogenase, oxidizing NADH to NAD+.[2] Malate is then transported into the mitochondrial matrix, where it is re-oxidized to oxaloacetate by mitochondrial malate dehydrogenase, reducing NAD+ to NADH.[2] To complete the shuttle, oxaloacetate is transaminated to aspartate, which is then transported back to the cytosol.[2]

Figure 4: The Malate-Aspartate Shuttle.

Anaplerotic and Cataplerotic Reactions

Anaplerotic reactions are those that replenish the intermediates of the citric acid cycle, while cataplerotic reactions remove them.[5] Oxaloacetate is a key hub for these processes. The most significant anaplerotic reaction in mammals is the carboxylation of pyruvate to oxaloacetate by pyruvate carboxylase.[5] Other anaplerotic routes that form oxaloacetate include the transamination of aspartate and the carboxylation of phosphoenolpyruvate.[5] Cataplerotic pathways utilize oxaloacetate for gluconeogenesis and amino acid synthesis.

Figure 5: Anaplerotic and Cataplerotic Reactions involving Oxaloacetate.

Quantitative Data

The concentration and kinetics of oxaloacetate and its associated enzymes are tightly regulated to maintain metabolic homeostasis.

Table 1: Cellular Concentration and Enzyme Kinetics of Oxaloacetate

| Parameter | Value | Organism/Tissue | Reference |

| Cellular Concentration | |||

| Mitochondrial Free Oxaloacetate | 2 - 5 µM | Rat Liver | [6] |

| Enzyme Kinetics (Km for Oxaloacetate) | |||

| Citrate Synthase | 2 µM | Rat Liver | [1] |

| Malate Dehydrogenase | Not specified | ||

| Phosphoenolpyruvate Carboxykinase (PEPCK) | 12 µM | Mammalian Tissues | |

| Enzyme Kinetics (Vmax) | |||

| Citrate Synthase | 29.7 µmoles/min per mg protein | Methylobacterium extorquens | [7] |

| Malate Dehydrogenase | 0.87 mM/min | Brucella abortus | [8] |

| Pyruvate Carboxylase | 12 units/g | Rat Liver | |

| Phosphoenolpyruvate Carboxykinase (PEPCK) | 6 units/g | Rat Liver |

Table 2: Thermodynamics of Key Reactions Involving Oxaloacetate

| Reaction | Enzyme | ΔG°' (kJ/mol) | Pathway | Reference |

| Malate + NAD+ ↔ Oxaloacetate + NADH + H+ | Malate Dehydrogenase | +29.7 | Citric Acid Cycle | [9] |

| Acetyl-CoA + Oxaloacetate + H2O → Citrate + CoA | Citrate Synthase | -32.2 | Citric Acid Cycle | [10] |

| Oxaloacetate + GTP ↔ PEP + GDP + CO2 | PEPCK | +0.2 | Gluconeogenesis | [11] |

Therapeutic Potential and Clinical Data

Recent research has explored the therapeutic potential of oxaloacetate supplementation in various conditions, primarily focusing on its role in cellular bioenergetics and neuroprotection.

Table 3: Summary of Clinical Trials of Oxaloacetate Supplementation

| Condition | Dosage | Duration | Key Findings | Reference |

| Alzheimer's Disease | 500 mg or 1000 mg twice daily | 1 month | Both doses were safe and tolerated. The higher dose improved FDG PET glucose uptake in multiple brain regions and increased glutathione levels. No significant improvement in cognitive scores. | [12] |

| Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) | 500 mg BID, 1000 mg BID, or 1000 mg TID | 6 weeks | Significant reduction in physical and mental fatigue. Dose-dependent increase in fatigue amelioration. | [13] |

| Long COVID | 500 mg BID or 1000 mg BID | 6 weeks | Significant reduction in fatigue by up to 46.8%. | [13] |

| Long COVID | 2,000 mg daily | 42 days | No significant difference in overall fatigue reduction compared to placebo. However, the OAA group showed greater improvements in fatigue and total symptom burden at day 21. Cognitive performance improved significantly in the OAA group. |

Experimental Protocols

Quantification of Oxaloacetate in Biological Samples

Method: Colorimetric or Fluorometric Assay using a commercial kit (e.g., Sigma-Aldrich MAK070).

Principle: Oxaloacetate concentration is determined by a coupled enzyme assay where OAA is converted to pyruvate. Pyruvate is then oxidized, leading to a product that can be measured colorimetrically (at 570 nm) or fluorometrically (excitation = 535 nm / emission = 587 nm).

Protocol Outline:

-

Sample Preparation:

-

Homogenize tissue (e.g., 20 mg) or cells (e.g., 2 x 10^6) in 100 µL of ice-cold OAA Assay Buffer.

-

Centrifuge at 15,000 x g for 10 minutes to remove insoluble material.

-

Deproteinize samples using a 10 kDa MWCO spin filter.

-

Adjust the final sample volume to 50 µL with OAA Assay Buffer.

-

-

Standard Curve Preparation:

-

Prepare a series of oxaloacetate standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well for colorimetric assay) in a 96-well plate.

-

Bring the volume of each standard to 50 µL with OAA Assay Buffer.

-

-

Reaction Mix Preparation:

-

Prepare a reaction mix containing OAA Assay Buffer, OAA Probe, OAA Enzyme Mix, and Developer according to the kit's instructions.

-

-

Measurement:

-

Add the reaction mix to each well containing the standards and samples.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Measure absorbance at 570 nm for the colorimetric assay or fluorescence for the fluorometric assay.

-

-

Calculation:

-

Subtract the blank reading from all measurements.

-

Plot the standard curve and determine the concentration of oxaloacetate in the samples.

-

Figure 6: Workflow for Oxaloacetate Quantification.

Pyruvate Carboxylase Activity Assay

Method: Coupled enzyme assay.

Principle: The oxaloacetate produced by pyruvate carboxylase is used in a subsequent reaction catalyzed by citrate synthase, which is present in excess. This reaction consumes acetyl-CoA and releases Coenzyme A (CoA). The free CoA is then detected by its reaction with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), which produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.

Protocol Outline:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 1.0 M Tris-HCl, pH 8.0), substrates (0.5 M NaHCO3, pyruvate), cofactors (0.1 M MgCl2, ATP, acetyl-CoA), and coupling enzymes (citrate synthase).

-

Prepare DTNB solution.

-

-

Reaction Setup:

-

In a cuvette, combine the assay buffer, substrates, cofactors, coupling enzyme, and DTNB.

-

Prepare a control cuvette without the primary substrate (pyruvate).

-

Equilibrate the cuvettes to the desired temperature (e.g., 30°C).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the cell extract or purified enzyme to the cuvettes.

-

Immediately monitor the change in absorbance at 412 nm over time in a spectrophotometer.

-

-

Calculation:

-

Calculate the rate of the reaction from the linear portion of the absorbance curve.

-

One unit of pyruvate carboxylase activity is defined as the amount of enzyme that produces 1.0 µmole of oxaloacetate per minute.

-

Figure 7: Principle of the Coupled Pyruvate Carboxylase Assay.

Phosphoenolpyruvate Carboxykinase (PEPCK) Activity Assay

Method: Coupled enzyme assay.

Principle: The activity of PEPCK in the direction of oxaloacetate formation is measured by coupling the reaction to malate dehydrogenase. The oxidation of NADH to NAD+ by malate dehydrogenase is monitored as a decrease in absorbance at 340 nm.

Protocol Outline:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., Tris-HCl with MgCl2), substrates (phosphoenolpyruvate, NaHCO3), cofactor (GDP or IDP), and coupling enzyme (malate dehydrogenase) and NADH.

-

-

Reaction Setup:

-

In a cuvette, combine the assay buffer, substrates, cofactor, coupling enzyme, and NADH.

-

Prepare a control cuvette without the primary substrate (phosphoenolpyruvate).

-

Equilibrate the cuvettes to the desired temperature (e.g., 37°C).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the cell extract or purified enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

-

Calculation:

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

-

One unit of PEPCK activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of oxaloacetate per minute.

-

Figure 8: Principle of the Coupled PEPCK Assay.

Conclusion

This compound stands as a cornerstone of intermediary metabolism, with its intricate involvement in energy production, biosynthesis, and nitrogen metabolism. Its central role makes it a critical molecule for cellular function and a potential therapeutic target for a range of metabolic and neurological disorders. A thorough understanding of its biochemistry, quantitative dynamics, and the methodologies to study it are paramount for advancing research and drug development in these areas. This guide provides a foundational resource for professionals seeking to delve into the multifaceted world of this compound.

References

- 1. What Is the Metabolic Role of Phosphoenolpyruvate Carboxykinase? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation and inhibition of pyruvate carboxylase from Rhizobium etli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. google.com [google.com]

- 5. Anaplerotic reactions - Wikipedia [en.wikipedia.org]

- 6. Solved QUESTION 1 What is the standard Gibbs free energy for | Chegg.com [chegg.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Phosphoenolpyruvate carboxykinase - Wikipedia [en.wikipedia.org]

- 9. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 11. Urea cycle - Wikipedia [en.wikipedia.org]

- 12. Pyruvate carboxylase mediated anaplerosis promotes antioxidant capacity by sustaining TCA cycle and redox metabolism in liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. davuniversity.org [davuniversity.org]

regulation of mitochondrial oxaloacetate levels

An In-depth Technical Guide to the Regulation of Mitochondrial Oxaloacetate Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial oxaloacetate (OAA) is a critical metabolic intermediate, standing at the crossroads of the tricarboxylic acid (TCA) cycle, gluconeogenesis, amino acid metabolism, and the malate-aspartate shuttle. Its concentration within the mitochondrial matrix is tightly regulated and serves as a key indicator and determinant of the cell's metabolic state. Dysregulation of mitochondrial OAA levels is implicated in various pathological conditions, including metabolic disorders and cancer, making its regulatory network a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the core mechanisms governing mitochondrial OAA homeostasis, detailed experimental protocols for its study, and a summary of key quantitative data.

Core Regulatory Mechanisms

The concentration of OAA in the mitochondrial matrix is maintained at a very low level, typically in the low micromolar range.[1][2][3] This is primarily due to the highly endergonic nature of the malate-to-oxaloacetate reaction and the rapid consumption of OAA by citrate synthase. Regulation is achieved through a multi-layered system involving enzymatic activity, substrate transport, and the overall redox state of the mitochondrion.

Enzymatic Regulation

Three principal enzymes directly control the production and consumption of OAA within the mitochondrial matrix.

-

Malate Dehydrogenase 2 (MDH2): This enzyme catalyzes the reversible NAD+-dependent oxidation of malate to OAA, the final step of the TCA cycle.[4][5] The reaction is highly sensitive to the mitochondrial NAD+/NADH ratio. A high NADH/NAD+ ratio, indicative of a high energy state, inhibits the forward reaction, thus lowering OAA production.[6][7] Conversely, a low NADH/NAD+ ratio favors the production of OAA. OAA itself can act as an inhibitor of Complex II (succinate dehydrogenase), creating a feedback loop that can modulate the TCA cycle and electron transport chain activity.[6][7][8]

-

Citrate Synthase (CS): CS catalyzes the condensation of OAA and acetyl-CoA to form citrate, the first committed step of the TCA cycle.[9][10] This reaction is highly exergonic (ΔG°' ≈ -31.5 kJ/mol) and essentially irreversible, which helps to pull the MDH2 reaction forward by keeping OAA concentrations low.[1][10] The activity of CS is primarily regulated by the availability of its substrates, OAA and acetyl-CoA.[10] It is also subject to allosteric inhibition by its product, citrate, as well as by NADH, ATP, and succinyl-CoA, signaling a high-energy state in the cell.[10][11][12]

-

Pyruvate Carboxylase (PC): PC is a key anaplerotic enzyme that replenishes TCA cycle intermediates by catalyzing the ATP-dependent carboxylation of pyruvate to OAA.[13][14][15][16] This is a critical pathway in tissues with high biosynthetic or gluconeogenic demands, such as the liver and kidney.[13][17] PC requires the allosteric activator acetyl-CoA; a high concentration of acetyl-CoA signals a need for more OAA to enable its entry into the TCA cycle.[15][16]

Transport Across the Inner Mitochondrial Membrane

The inner mitochondrial membrane is impermeable to OAA.[18][19] Therefore, its transport between the mitochondria and the cytosol is accomplished indirectly through shuttle systems that convert OAA into transport-competent molecules.

-

The Malate-Aspartate Shuttle: This is the primary mechanism for moving OAA equivalents and, crucially, reducing equivalents (NADH) across the inner mitochondrial membrane.[19][20][21] The shuttle involves two antiporters and two pairs of isoenzymes located in the mitochondrial matrix and the cytosol/intermembrane space.

-

Cytosolic Reduction: In the cytosol, OAA is reduced to malate by cytosolic malate dehydrogenase (MDH1), oxidizing cytosolic NADH to NAD+.[20][21]

-

Malate Transport: Malate enters the mitochondrial matrix via the malate-α-ketoglutarate antiporter (SLC25A11) in exchange for α-ketoglutarate.[4][20][21]

-

Mitochondrial Oxidation: Inside the matrix, malate is re-oxidized to OAA by mitochondrial malate dehydrogenase (MDH2), reducing mitochondrial NAD+ to NADH.[20][21][22]

-

Transamination: OAA is then transaminated with glutamate by mitochondrial aspartate aminotransferase (GOT2) to form aspartate and α-ketoglutarate.

-

Aspartate Transport: Aspartate is transported out of the matrix into the cytosol via the glutamate-aspartate antiporter (Aralar1/Citrin, SLC25A12/13) in exchange for glutamate.[20][21]

-

Cytosolic Regeneration: In the cytosol, aspartate is transaminated with α-ketoglutarate by cytosolic aspartate aminotransferase (GOT1) to regenerate OAA and glutamate, completing the cycle.

-

This shuttle is essential for linking the cytosolic NADH produced during glycolysis to the mitochondrial electron transport chain in tissues like the heart and liver.[22]

Quantitative Data

The precise quantification of mitochondrial OAA is challenging due to its low concentration and instability. However, studies using advanced techniques have provided valuable estimates.

Table 1: Mitochondrial Oxaloacetate Concentrations

| Tissue/Cell Type | Condition | OAA Concentration (µM) | Reference |

|---|---|---|---|

| Isolated Rat Liver Cells | 1.5 mM Lactate + 0.05 mM Oleate | 5 | [2][3] |

| Isolated Rat Liver Cells | 1.5 mM Lactate + 0.5 mM Oleate | 2 | [2][3] |

| General Estimate | In mitochondrial matrix | < 1 |[1] |

Table 2: Kinetic and Regulatory Parameters of Key Enzymes

| Enzyme | Substrate | Km | Allosteric Inhibitors | Allosteric Activators | Reference |

|---|---|---|---|---|---|

| Pyruvate Carboxylase (PC) | Pyruvate | ~0.5 mM (rat brain) | - | Acetyl-CoA | [23] |

| Citrate Synthase (CS) | Oxaloacetate | Low µM range | ATP, NADH, Citrate, Succinyl-CoA | ADP | [10][12][24] |

| Acetyl-CoA | Low µM range | [10] | |||

| Malate Dehydrogenase 2 (MDH2) | Malate | - | High NADH/NAD+ ratio, Citrate | - | [25] |

| | Oxaloacetate | - | Citrate | - |[25] |

Note: Exact Km values can vary significantly based on species, tissue, and experimental conditions. The table provides approximate values for context.

Experimental Protocols

Studying mitochondrial OAA requires specialized techniques to overcome challenges related to compartmentalization and metabolite instability.

Protocol for Quantification of Mitochondrial OAA

This protocol is adapted from methodologies involving rapid mitochondrial isolation followed by NMR or mass spectrometry.[26][27][28][29]

Objective: To measure the concentration of OAA specifically within the mitochondrial compartment of cultured cells.

Workflow:

-

Cell Culture: Grow cells of interest under desired experimental conditions.

-

Rapid Harvest & Lysis:

-

Aspirate culture medium and quickly wash cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add a hypotonic lysis buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, and protease/phosphatase inhibitors) to swell the cells.

-

Mechanically disrupt the plasma membrane using a Dounce homogenizer or by passing through a fine-gauge needle, while leaving mitochondria intact. The number of strokes must be optimized to maximize cell lysis while minimizing mitochondrial damage.

-

-

Rapid Mitochondrial Isolation (Immuno-purification):

-

This is a critical step to avoid metabolite leakage or interconversion that occurs during lengthy centrifugation-based methods.[26]

-

For cell lines engineered to express a tag (e.g., HA-tag) on the outer mitochondrial membrane (OMP25-HA), incubate the cell lysate with magnetic beads coated with anti-HA antibodies.[26][29]

-

Place the tube on a magnetic rack to capture the mitochondria-bead complexes. Wash several times with an ice-cold mitochondrial isolation buffer. This entire process should be completed within 10 minutes.[26]

-

-

Metabolite Extraction:

-

Resuspend the isolated mitochondria in an ice-cold extraction solvent (e.g., 80:20 methanol:water).

-

Vortex vigorously and incubate at -20°C or -80°C to precipitate proteins and extract metabolites.

-

Centrifuge at high speed to pellet the protein debris and beads.

-

-

Analysis:

-

Collect the supernatant containing the extracted metabolites.

-

Dry the extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the sample in a suitable solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[27][28]

-

Use a stable isotope-labeled internal standard for accurate quantification.

-

Assay for Citrate Synthase Activity

Principle: This assay measures the activity of CS by monitoring the reaction of Coenzyme A (CoA-SH) produced during the condensation of acetyl-CoA and OAA. The free thiol group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.

Procedure:

-

Prepare a reaction buffer containing Tris-HCl, DTNB, acetyl-CoA, and the mitochondrial lysate or purified enzyme.

-

Initiate the reaction by adding the substrate, oxaloacetate.

-

Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Relevance to Drug Development

The central role of mitochondrial OAA metabolism makes its regulatory network an attractive area for drug development, particularly in oncology and metabolic diseases.[30][31][32]

-

Cancer Metabolism: Many cancer cells exhibit metabolic reprogramming, with an increased reliance on mitochondrial metabolism for proliferation.[30] Targeting the enzymes that regulate OAA could disrupt the TCA cycle and anaplerosis, thereby starving cancer cells of the energy and biosynthetic precursors they need to grow.[32][33] For instance, inhibiting pyruvate carboxylase could limit the replenishment of OAA, which is critical for rapidly dividing cells.

-

Metabolic Diseases: In conditions like type 2 diabetes, alterations in the malate-aspartate shuttle and TCA cycle flux are observed. Modulating the activity of MDH2 or the transport of OAA equivalents could potentially help restore metabolic flexibility.

-

Targeting Mitochondrial Function: The development of drugs that specifically target mitochondrial processes is a growing field.[31][33][34] Compounds that can alter the mitochondrial NAD+/NADH ratio would indirectly but powerfully influence the concentration of OAA, affecting a wide range of metabolic pathways.

By understanding the intricate regulation of mitochondrial OAA, researchers can identify novel nodes of vulnerability and develop targeted therapies for a host of metabolic and proliferative diseases.

References

- 1. Citrate Synthase - Mechanism [chem.uwec.edu]

- 2. Concentration of free oxaloacetate in the mitochondrial compartment of isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concentration of free oxaloacetate in the mitochondrial compartment of isolated liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Malate dehydrogenase: a story of diverse evolutionary radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Oxaloacetate regulates complex II respiration in brown fat: dependence on UCP1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Citrate synthase [nzytech.com]

- 10. proteopedia.org [proteopedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 13. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure, function and regulation of pyruvate carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 16. portlandpress.com [portlandpress.com]

- 17. Mitochondrion - Wikipedia [en.wikipedia.org]

- 18. quora.com [quora.com]

- 19. Transport of oxaloacetate between the mitochondria and the cytosol | Filo [askfilo.com]

- 20. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 21. Malate-Aspartate Shuttle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. aklectures.com [aklectures.com]

- 23. portlandpress.com [portlandpress.com]

- 24. news-medical.net [news-medical.net]

- 25. Malate dehydrogenase 2 - Wikipedia [en.wikipedia.org]

- 26. Novel method enables absolute quantification of mitochondrial metabolites | Whitehead Institute [wi.mit.edu]

- 27. researchgate.net [researchgate.net]

- 28. Item - Detection of liver mitochondrial oxaloacetate by NMR spectroscopy and membrane potential-dependent accumulation - figshare - Figshare [figshare.com]

- 29. pnas.org [pnas.org]

- 30. mdpi.com [mdpi.com]

- 31. frontiersin.org [frontiersin.org]

- 32. mdpi.com [mdpi.com]

- 33. Recent Progress in Mitochondria-Targeted Drug and Drug-Free Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 34. youtube.com [youtube.com]

The Central Role of Oxaloacetic Acid in Amino Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaloacetic acid (OAA), a key intermediate in the citric acid cycle, serves as a critical metabolic hub linking carbohydrate and amino acid metabolism. Its four-carbon backbone is the direct precursor for the aspartate family of amino acids, which includes aspartate, asparagine, methionine, lysine, threonine, and isoleucine. In microorganisms and plants, these biosynthetic pathways are essential for life, as several of these amino acids are essential for animals, which lack the ability to synthesize them de novo. Understanding the intricate enzymatic reactions and regulatory networks that govern the conversion of oxaloacetate into this diverse group of amino acids is paramount for fields ranging from metabolic engineering to the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the core biochemical pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the key transformations.

From Oxaloacetate to Aspartate: The Gateway Reaction

The journey from oxaloacetate to the aspartate family of amino acids begins with a single, crucial transamination reaction. This reversible reaction is catalyzed by aspartate aminotransferase (AAT), also known as glutamate-oxaloacetate transaminase (GOT).

Signaling Pathway: Conversion of Oxaloacetate to Aspartate

The Role of Oxaloacetic Acid in Cancer Cell Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the multifaceted role of oxaloacetic acid (OAA) in the metabolic landscape of cancer cells. It details OAA's function as a central metabolic node and its potential as a therapeutic agent. The guide includes quantitative data, detailed experimental protocols, and visualizations of key metabolic and signaling pathways.

Introduction: this compound as a Key Metabolic Intermediate

This compound (OAA), a four-carbon dicarboxylic acid, is a critical intermediate in numerous metabolic processes essential for cellular function.[1] In the context of oncology, OAA has garnered significant attention for its ability to modulate the unique metabolic phenotype of cancer cells.[2][3] Cancer cells are characterized by profound metabolic reprogramming, most notably the Warburg effect, where cells favor aerobic glycolysis over oxidative phosphorylation (OXPHOS) for energy production.[4][5] OAA sits at the crossroads of several major pathways, including the tricarboxylic acid (TCA) cycle, gluconeogenesis, amino acid synthesis, and fatty acid synthesis, making it a pivotal player in cellular bioenergetics and biosynthesis.[1][2] This guide will dissect the intricate roles of OAA in cancer cell metabolism and explore its therapeutic potential.

OAA's Central Role in the Tricarboxylic Acid (TCA) Cycle

OAA is fundamentally linked to cellular energy production through the TCA cycle. It condenses with acetyl-CoA to form citrate in a reaction catalyzed by citrate synthase, initiating the cycle.[6][7] The regeneration of OAA from malate, catalyzed by malate dehydrogenase (MDH2) in the mitochondria, is essential for each turn of the cycle, which generates ATP and reducing equivalents (NADH and FADH2).[2][8] In cancer cells, the integrity and flux of the TCA cycle are crucial not only for energy but also for providing precursors for biosynthesis.[4]

Reversal of the Warburg Effect

One of the most significant anti-cancer properties of OAA is its ability to counteract the Warburg effect.[2] OAA achieves this through several mechanisms:

-

Inhibition of Lactate Dehydrogenase A (LDHA): OAA competitively inhibits LDHA, the enzyme responsible for converting pyruvate to lactate.[9] This reduces lactate accumulation, which is known to promote an acidic tumor microenvironment that facilitates invasion and metastasis.[4]

-

Promotion of Oxidative Phosphorylation (OXPHOS): By replenishing TCA cycle intermediates, OAA enhances mitochondrial respiration and OXPHOS.[4][10] This shifts the metabolic balance away from glycolysis and towards more efficient energy production, a state less favorable for rapid cancer cell proliferation.[4] Studies have shown that the anti-cancer effect of OAA is linked to the enhancement of OXPHOS.[2]

Anaplerosis and Cataplerosis: Maintaining Metabolic Homeostasis

Cancer cells have a high demand for metabolic intermediates to support rapid proliferation. OAA plays a dual role in this context through anaplerosis (replenishing TCA cycle intermediates) and cataplerosis (drawing intermediates out for biosynthesis).

-

Anaplerosis: The replenishment of the TCA cycle pool is critical for sustained energy production and biosynthesis. OAA is a key anaplerotic substrate.[6] Major anaplerotic pathways that generate OAA include:

-

Pyruvate Carboxylation: Pyruvate carboxylase (PC) catalyzes the ATP-dependent conversion of pyruvate to OAA, a crucial reaction, especially when glutamine is limited.[11][12][13]

-

Glutaminolysis: Glutamine is converted to glutamate and then to α-ketoglutarate, which enters the TCA cycle and can be converted to OAA.[14]

-

Aspartate Transamination: Aspartate can be transaminated to form OAA.[11]

-

-

Cataplerosis: OAA is a precursor for several biosynthetic pathways. It can be converted to aspartate for nucleotide and amino acid synthesis or to phosphoenolpyruvate (PEP) for gluconeogenesis.[1] This cataplerotic flux is essential for producing the building blocks required by proliferating cancer cells.

Interplay with Aspartate Metabolism and Redox Balance

The metabolism of OAA is intricately linked to the synthesis of aspartate and the maintenance of cellular redox homeostasis, primarily through the malate-aspartate shuttle. This shuttle involves cytosolic (MDH1, GOT1) and mitochondrial (MDH2, GOT2) isoenzymes.

-

Aspartate Synthesis: In the mitochondria, OAA is a direct precursor to aspartate via the enzyme glutamic-oxaloacetic transaminase 2 (GOT2).[15] Aspartate is crucial for proliferating cells as a building block for proteins and a key substrate for nucleotide synthesis.[15] Aspartate availability can be a limiting factor for cancer cell growth, especially under conditions of impaired mitochondrial respiration (hypoxia).[16][17]

-

Redox Shuttling: The malate-aspartate shuttle transfers NADH reducing equivalents from the cytosol into the mitochondria. Cytosolic OAA is reduced to malate by MDH1, consuming NADH. Malate enters the mitochondria and is re-oxidized to OAA by MDH2, generating NADH for the electron transport chain.[18] This process is vital for sustaining high rates of glycolysis by regenerating cytosolic NAD+.[19] The GOT1/GOT2-catalyzed transamination reactions are also integral to this shuttle.[10][20]

OAA as a Signaling Molecule

Beyond its metabolic functions, OAA can act as a signaling molecule, influencing pathways that regulate cancer cell growth and survival. Treatment with OAA has been shown to suppress the Akt/HIF-1α signaling pathway.[2][10]

-

Akt Pathway: The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. OAA treatment can decrease the phosphorylation of Akt, thereby inhibiting its activity.[10]

-

HIF-1α: Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that allows cancer cells to adapt to hypoxic conditions, partly by upregulating glycolytic enzymes. By suppressing Akt and promoting OXPHOS, OAA leads to a decrease in HIF-1α expression, further contributing to the inhibition of glycolysis.[10]

-

JNK/c-Jun-FoxO1 Axis: In liver cancer cells, OAA activates the JNK/c-Jun pathway, which enhances the activity of the transcription factor FoxO1.[21] FoxO1 promotes a shift from glycolysis toward gluconeogenesis and induces apoptosis.[21]

Quantitative Data on OAA's Anti-Cancer Effects

Several studies have quantified the effects of OAA on cancer cells, providing a data-driven basis for its therapeutic potential.

Table 1: In Vitro Effects of this compound on Cancer Cells

| Parameter | Cell Line | Treatment | Result | Reference |

|---|---|---|---|---|

| IC50 | HepG2 (Hepatocellular Carcinoma) | 24h OAA | 56.2 ± 1.03 mM | [2][8][22] |

| IC50 | HCC (Hepatocellular Carcinoma) | Dose ranging | 1.7 - 2.4 mM | [3][23] |

| ATP Production | HepG2 | 50 mM OAA for 24h | 45.61 ± 7.61% of control | [2] |

| Glucose Consumption | HepG2 | 50 mM OAA for 24h | 78.22 ± 6.45% of control | [2] |

| Enzyme Activity | HepG2 (Tumor Tissue) | OAA Treatment | HK: ↓ 20.15%PFK: ↓ 28.72%LDH: ↓ 41.58% | [2] |

| Enzyme Activity | HepG2 | 50 mM OAA for 24h | COX I: ↑ 1.41-foldCOX II: ↑ 1.31-fold | [2] |

| Caspase 3 Activity | HepG2 | 50 mM OAA | ↑ 1.42-fold |[2] |

Table 2: In Vivo Effects of this compound in a HepG2 Xenograft Model

| Parameter | Measurement | Result | Reference |

|---|---|---|---|

| Tumor Weight | Average tumor weight vs. control | 42.76 ± 11.99% of control | [2] |

| Apoptosis | TUNEL-positive cells vs. control | 4.33 ± 3.37-fold increase |[2] |

Table 3: Metabolic Flux Analysis in Glioblastoma (GBM) Cells with OAA Treatment

| Isotopic Tracer | Metabolite Pool | Change in 13C Labeling vs. Control | Reference |

|---|---|---|---|

| [U-13C]Glucose | Pyruvate (M+3) | ↓ 19.7% | [6][16] |

| Lactate (M+3) | ↓ 48.8% | [6][16] | |

| Citrate (M+2) | ↓ 20.5% | [6][16] | |

| Glutamate (M+2) | ↓ 23.9% | [6][16] | |

| [U-13C]Glutamine | Malate (M+4) | ↓ 8.8% | [18][23] |

| Aspartate (M+4) | ↓ 9.2% | [18][23] |

| | Citrate (M+4) | ↓ 9.5% |[18][23] |

Experimental Protocols

This section provides an overview of key methodologies used to investigate the effects of OAA on cancer cell metabolism.

Cell Culture and Viability Assays

-

Cell Lines: HepG2 (human hepatocellular carcinoma) and patient-derived glioblastoma (GBM) cells are commonly used.[2][6]

-

Culture Conditions: Cells are typically grown in DMEM supplemented with fetal bovine serum (FBS), glucose, and glutamine. For OAA treatment, OAA powder is dissolved in PBS, pH adjusted to ~7.0, and added to the culture medium at desired concentrations (e.g., 2 mM for long-term culture, up to 70 mM for acute treatments).[2][6]

-

MTT Assay for Viability:

-

Seed cells in 96-well plates.

-

Treat with a gradient of OAA concentrations for a specified time (e.g., 24 hours).

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.[2][8]

-

In Vivo Xenograft Model

-

Animal Model: Four-week-old female BALB/cA nude mice are typically used.[2]

-

Tumor Implantation: A suspension of cancer cells (e.g., 2 x 107 HepG2 cells) is injected subcutaneously into the flank of the mice.[2]

-

Treatment Protocol: Once tumors reach a palpable size, mice are randomized into control and treatment groups. OAA is administered, often via intraperitoneal (i.p.) injection, at a specified dose (e.g., 1 g/kg daily). The control group receives a vehicle (e.g., saline).[2][11]

-

Monitoring and Analysis: Tumor volume is measured regularly (e.g., with calipers). At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot, TUNEL assay).[2]

Apoptosis Detection (TUNEL Assay)

-

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15]

-

Procedure for Tissue Sections:

-

Preparation: Prepare paraffin-embedded tissue sections from excised tumors. Dewax and rehydrate the sections.

-

Permeabilization: Treat with Proteinase K to permeabilize the tissue.

-

Labeling: Incubate the sections with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP). The TdT enzyme adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

-

Counterstaining: Stain cell nuclei with a counterstain like DAPI (blue fluorescence).

-

Imaging: Visualize the sections using a fluorescence microscope. Apoptotic cells will show green fluorescence, while all nuclei will show blue fluorescence. The apoptotic index can be quantified by calculating the ratio of green to blue cells.[2][7][22]

-

Metabolic Flux Analysis using 13C Isotope Tracing

-

Principle: Stable isotope tracers, such as [U-13C]glucose or [U-13C]glutamine, are used to track the flow of carbon atoms through metabolic pathways. The distribution of 13C in downstream metabolites is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[6][9]

-

Experimental Workflow:

-

Sample Protocol for [U-13C]Glucose Tracing in GBM Cells:

-

Culture patient-derived GBM cells in DMEM containing 15 mM glucose, supplemented with 2 mM OAA for 10 days.[6][16]

-

Six hours prior to harvesting, replace the medium with one containing [U-13C]glucose.[6][16]

-

Harvest the cells, quench metabolism, and extract metabolites.

-

Analyze the extracts by GC-MS to determine the mass isotopomer distribution of key metabolites like lactate, pyruvate, citrate, and glutamate.[6][16]

-

Conclusion and Future Directions

This compound is a central hub in cancer cell metabolism with a demonstrated ability to counteract the Warburg effect, induce apoptosis, and inhibit tumor growth. Its mechanisms of action are multifaceted, involving direct enzyme inhibition, modulation of anaplerotic and cataplerotic fluxes, maintenance of redox balance, and regulation of key oncogenic signaling pathways. The quantitative data and experimental evidence presented in this guide underscore the potential of OAA as a therapeutic agent. Future research should focus on optimizing the delivery and stability of OAA, potentially through formulations like anhydrous enol-oxaloacetate, and exploring its efficacy in combination with standard chemotherapies and other metabolic inhibitors to develop novel and effective anti-cancer strategies.[5][21]

References

- 1. Oxaloacetate induces apoptosis in HepG2 cells via inhibition of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the potential of Oxaloacetate (Cronaxal): ancillary support in cancer care – BMS Clinic [bmsclinic.com.hk]

- 5. CBMT-49. OXALOACETATE ALTERS GLUCOSE METABOLISM IN GLIOBLASTOMA: 13C ISOTOPOMER STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxaloacetate induces apoptosis in HepG2 cells via inhibition of glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxaloacetate enhances and accelerates regeneration in young mice by promoting proliferation and mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ASSESSMENT OF ANTITUMOR ACTIVITY FOR TUMOR XENOGRAFT STUDIES USING EXPONENTIAL GROWTH MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

- 15. Oxaloacetate Ameliorates Chemical Liver Injury via Oxidative Stress Reduction and Enhancement of Bioenergetic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FSMP-02. CHANGES IN GLUTAMINE METABOLISM INDUCED BY OXALOACETATE IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Oxaloacetate promotes the transition from glycolysis to gluconeogenesis through the Akt-FoxO1 and JNK/c-Jun-FoxO1 axes and inhibits the survival of liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties and Structure of Oxaloacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaloacetic acid (OAA), in its conjugate base form oxaloacetate, is a cornerstone of intermediary metabolism. This dicarboxylic acid plays a pivotal role in numerous biochemical pathways, including the citric acid cycle, gluconeogenesis, and the synthesis of amino acids.[1][2][3] Its central position in cellular energetics and biosynthesis makes it a molecule of significant interest for researchers in biochemistry, medicine, and drug development. This guide provides a comprehensive overview of the structure, biochemical properties, and analytical methodologies related to this compound, tailored for a scientific audience.

Structure and Physicochemical Properties

This compound is a C4-dicarboxylic acid with the chemical formula C₄H₄O₅.[1][4][5] It exists in equilibrium between its keto and enol tautomers, with the enol forms exhibiting notable stability.[1][6] This tautomerization is catalyzed by the enzyme oxaloacetate tautomerase.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄H₄O₅ | [1][4][5] |

| Molecular Weight | 132.07 g/mol | [1][4] |

| IUPAC Name | 2-oxobutanedioic acid | [4] |

| CAS Number | 328-42-7 | [5][7] |

| Melting Point | 161 °C (decomposes) | [1] |

| pKa Values | pKa₁ = 2.22, pKa₂ = 3.89, pKa (enol) = 13.03 | [1][8] |

| Solubility | Soluble in water (100 mg/mL), ethanol (15 mg/ml), DMSO (15 mg/ml) | [5][9][10][11] |

| Appearance | Off-white crystalline powder | [4] |

Stability: this compound is notably unstable in solution, where it spontaneously decarboxylates to form pyruvate.[6] This degradation is accelerated by increased temperature and the presence of certain metal ions.[6][12] For experimental purposes, it is recommended to prepare aqueous solutions of OAA fresh and keep them on ice.[9] Long-term storage of the solid form should be at -20°C.[10][11][13]

Core Biochemical Roles

Oxaloacetate is a critical intermediate in several central metabolic pathways, functioning as a link between carbohydrate, lipid, and amino acid metabolism.

The Citric Acid Cycle (Krebs Cycle)

The citric acid cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[3][14] Oxaloacetate is a key component of this cycle, serving as the acceptor molecule for the two-carbon acetyl group from acetyl-CoA to form citrate, a six-carbon molecule.[3][14] This initial reaction, catalyzed by citrate synthase, initiates the cycle.[3] Through a series of oxidative decarboxylations, the citrate is processed, regenerating oxaloacetate at the end of the cycle to continue the process.[8]

Gluconeogenesis

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates.[12] This process is crucial for maintaining blood glucose levels during fasting or intense exercise.[3] In the mitochondria, pyruvate is carboxylated to form oxaloacetate by the enzyme pyruvate carboxylase.[12][15] To be transported into the cytosol where the remainder of gluconeogenesis occurs, oxaloacetate is first reduced to malate.[12] In the cytosol, malate is re-oxidized to oxaloacetate, which is then converted to phosphoenolpyruvate (PEP) by PEP carboxykinase (PEPCK).[12]

References

- 1. Assay of blood and tissue oxaloacetate and alpha-ketoglutarate by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Faculty Collaboration Database - Oxaloacetate activates brain mitochondrial biogenesis, enhances the insulin pathway, reduces inflammation and stimulates neurogenesis. Hum Mol Genet 2014 Dec 15;23(24):6528-41 [fcd.mcw.edu]

- 7. assaygenie.com [assaygenie.com]

- 8. Oxaloacetate Synthesis: Techniques for Enhanced Stability [eureka.patsnap.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Oxaloacetate Enhances Neuronal Cell Bioenergetic Fluxes and Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxaloacetate Degradation Pathways: Stability Testing [eureka.patsnap.com]

- 15. depts.washington.edu [depts.washington.edu]

Methodological & Application

Application Notes and Protocols for the Quantification of Oxaloacetate in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaloacetate (OAA) is a critical intermediate metabolite in cellular metabolism, playing a pivotal role in the tricarboxylic acid (TCA) cycle, gluconeogenesis, the urea cycle, and amino acid synthesis.[1] Its concentration in tissues is a key indicator of metabolic flux and energy status. Accurate quantification of oxaloacetate in tissue samples is therefore essential for research in metabolic diseases, drug development, and understanding fundamental biochemical processes. However, the inherent instability of oxaloacetate, which readily decarboxylates to pyruvate, presents a significant challenge for its accurate measurement.[2][3] This document provides detailed application notes and protocols for various methods to quantify oxaloacetate in tissue samples, ensuring reliable and reproducible results.

Data Presentation: Comparison of Quantification Methods

The selection of an appropriate method for oxaloacetate quantification depends on the required sensitivity, specificity, available equipment, and sample throughput. Below is a summary of common techniques with their key quantitative parameters.

| Method | Principle | Sample Type | Detection Range | Reported Tissue Concentration (Rat Liver) | Advantages | Disadvantages |

| Colorimetric Assay | Enzymatic conversion of OAA to pyruvate, which generates a colored product.[4] | Tissue homogenates, cell lysates | 7–400 µM[4] | - | Simple, high-throughput, uses standard plate reader. | Lower sensitivity, potential for interference from colored compounds. |

| Fluorometric Assay | Enzymatic conversion of OAA to pyruvate, which generates a fluorescent product.[4] | Tissue homogenates, cell lysates | 1–40 µM[4] | - | High sensitivity, high-throughput. | Requires a fluorescence plate reader, potential for interference from fluorescent compounds. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotope dilution with labeled internal standard, derivatization to a stable oxime, and detection by GC-MS.[5] | Blood, tissue homogenates | Detection limit: 0.05 nmol[5] | - | High sensitivity and specificity, provides structural confirmation. | Complex sample preparation, requires specialized equipment and expertise. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography and detection by mass spectrometry.[6][7] | Body fluids, tissue homogenates, cell cultures | Detection limit: <60 nM for most TCA intermediates[6] | 2-5 µM (mitochondrial)[8][9] | High sensitivity and specificity, can measure multiple metabolites simultaneously. | Requires sophisticated instrumentation and method development. |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation by reversed-phase or ion-exchange chromatography and detection by UV absorbance.[10][11] | Food and beverage, potential for biological samples | Analyte dependent | - | Widely available, robust. | Lower sensitivity compared to MS methods, potential for co-elution and interference. |

Experimental Protocols

I. General Tissue Preparation Protocol

Critical Consideration: Oxaloacetate is highly unstable. All steps must be performed rapidly on ice or at 4°C to minimize degradation.[2][3]

-

Tissue Collection: Rapidly excise the tissue of interest and immediately flash-freeze it in liquid nitrogen. Store samples at -80°C until processing.

-

Homogenization:

-

Weigh the frozen tissue (~20-50 mg).

-

On ice, add 5-10 volumes of ice-cold extraction buffer (e.g., PBS, or a specific assay buffer from a commercial kit) to the tissue in a pre-chilled tube.

-

Homogenize the tissue using a pre-chilled tissue homogenizer (e.g., Dounce or mechanical homogenizer) until no visible tissue clumps remain.

-

-

Deproteinization (Essential for many assays):

-

Method A: Spin Filters: Use a 10 kDa molecular weight cut-off (MWCO) spin filter. Centrifuge the homogenate according to the manufacturer's instructions (e.g., 10,000 x g for 10-20 minutes at 4°C). The filtrate contains the deproteinized sample.

-

Method B: Perchloric Acid (PCA) Precipitation:

-

Add an equal volume of ice-cold 1 M perchloric acid to the homogenate.

-

Vortex and incubate on ice for 5-10 minutes.

-

Centrifuge at 13,000 x g for 5 minutes at 4°C.

-

Carefully collect the supernatant.

-

Neutralize the supernatant by adding ice-cold 2 M KHCO₃.

-

Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet the KClO₄ precipitate. The supernatant is the deproteinized sample.

-

-

II. Colorimetric/Fluorometric Assay Protocol (Based on Commercial Kits)

This protocol is a generalized procedure based on commercially available kits. Always refer to the specific kit manual for detailed instructions.

-

Reagent Preparation: Prepare standards, assay buffer, enzyme mix, and probe solution as described in the kit manual.

-

Standard Curve: Prepare a standard curve using the provided oxaloacetate standard.

-

Assay Procedure:

-

Add 20-50 µL of the deproteinized sample and standards to a 96-well plate.

-

Add the reaction mix (containing the enzyme and probe) to each well.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = 530/585 nm for the fluorometric assay using a microplate reader.

-

-

Calculation: Determine the oxaloacetate concentration in the samples from the standard curve.

III. LC-MS/MS Protocol for TCA Cycle Intermediates (Adaptable for Oxaloacetate)

This protocol is a general guideline for the analysis of TCA cycle intermediates and should be optimized for your specific instrument and tissue type.[6][7]

-

Sample Extraction:

-

Perform tissue homogenization and deproteinization as described in the General Tissue Preparation Protocol. Perchloric acid precipitation is a common method for LC-MS sample preparation.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.[6]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the polar TCA cycle intermediates.

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 25-40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for organic acids.[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for oxaloacetate and a labeled internal standard.

-

Instrument Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to your instrument's specifications.

-

-

Data Analysis: Quantify oxaloacetate by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.

Visualizations

Caption: Experimental workflow for oxaloacetate quantification in tissue samples.

Caption: The Malate-Aspartate shuttle, a key pathway involving oxaloacetate.

References